Cas no 73443-76-2 (2-Bromo-4-methylbenzodthiazole)
2-Bromo-4-methylbenzodthiazole Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-bromo-4-methyl-
- 2-bromo-4-methyl-1,3-benzothiazole
- 2-BROMO-4-METHYLBENZOTHIAZOLE
- Benzothiazole,2-bromo-4-methyl
- AKOS015960706
- AB16505
- J-508312
- 2-BROMO-4-METHYLBENZO[D]THIAZOLE
- AM804297
- DTXSID70608810
- CS-0103390
- 73443-76-2
- MFCD03840700
- AS-61024
- A837832
- SCHEMBL3918916
- SY068805
- AC-12079
- 2-Bromo-4-methylbenzodthiazole
-
- MDL: MFCD03840700
- Inchi: 1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
- InChI Key: YDBIDZHRJCRSKR-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C=CC=C2C)S1
Computed Properties
- Exact Mass: 226.94000
- Monoisotopic Mass: 226.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 3.8
Experimental Properties
- Density: 1.644
- Boiling Point: 310.8°C at 760 mmHg
- Flash Point: 141.7°C
- Refractive Index: 1.691
- PSA: 41.13000
- LogP: 3.36720
2-Bromo-4-methylbenzodthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A051000382-250mg |
2-Bromo-4-methylbenzothiazole |
73443-76-2 | 98% | 250mg |
$1102.78 | 2023-09-01 | |
| Alichem | A051000382-500mg |
2-Bromo-4-methylbenzothiazole |
73443-76-2 | 98% | 500mg |
$1814.11 | 2023-09-01 | |
| Alichem | A051000382-1g |
2-Bromo-4-methylbenzothiazole |
73443-76-2 | 98% | 1g |
$3101.96 | 2023-09-01 | |
| Chemenu | CM111332-1g |
2-bromo-4-methylbenzo[d]thiazole |
73443-76-2 | 95% | 1g |
$416 | 2021-08-06 | |
| Chemenu | CM111332-5g |
2-bromo-4-methylbenzo[d]thiazole |
73443-76-2 | 95% | 5g |
$1246 | 2021-08-06 | |
| TRC | B815193-50mg |
2-Bromo-4-methylbenzo[d]thiazole |
73443-76-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B815193-100mg |
2-Bromo-4-methylbenzo[d]thiazole |
73443-76-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B815193-500mg |
2-Bromo-4-methylbenzo[d]thiazole |
73443-76-2 | 500mg |
$ 340.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ404-50mg |
2-Bromo-4-methylbenzodthiazole |
73443-76-2 | 95+% | 50mg |
352.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ404-1g |
2-Bromo-4-methylbenzodthiazole |
73443-76-2 | 95+% | 1g |
2465.0CNY | 2021-07-14 |
2-Bromo-4-methylbenzodthiazole Suppliers
2-Bromo-4-methylbenzodthiazole Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-Bromo-4-methylbenzodthiazole
Introduction to 2-Bromo-4-methylbenzodthiazole (CAS No. 73443-76-2)
2-Bromo-4-methylbenzodthiazole, with the CAS number 73443-76-2, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of benzodthiazoles, which are known for their diverse biological activities and potential applications in drug discovery and development.
The molecular structure of 2-Bromo-4-methylbenzodthiazole consists of a benzene ring fused with a thiazole ring, substituted with a bromine atom at the 2-position and a methyl group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, there has been a growing interest in the exploration of 2-Bromo-4-methylbenzodthiazole due to its potential as a lead compound for the development of novel therapeutic agents. Research has shown that benzodthiazoles, including 2-Bromo-4-methylbenzodthiazole, exhibit a range of biological activities, such as antimicrobial, antiviral, and anticancer properties. These activities are attributed to their ability to interact with specific biological targets and modulate key cellular processes.
One of the key areas of research involving 2-Bromo-4-methylbenzodthiazole is its use in the development of anticancer drugs. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 2-Bromo-4-methylbenzodthiazole-derived compounds showed potent cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest.
Beyond its anticancer potential, 2-Bromo-4-methylbenzodthiazole has also been investigated for its antimicrobial properties. Research has shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics. A study published in the Journal of Antibiotics highlighted the ability of 2-Bromo-4-methylbenzodthiazole-based derivatives to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
In addition to its biological activities, 2-Bromo-4-methylbenzodthiazole is also valued for its synthetic utility. The bromine substituent provides a convenient handle for further functionalization through various chemical reactions, such as Suzuki coupling and nucleophilic substitution. This versatility allows chemists to generate a wide range of structurally diverse compounds with tailored biological properties. For example, researchers have used 2-Bromo-4-methylbenzodthiazole as a building block to synthesize novel ligands for G protein-coupled receptors (GPCRs), which are important targets in drug discovery.
The synthesis of 2-Bromo-4-methylbenzodthiazole can be achieved through several well-established routes. One common method involves the condensation of 2-bromobenzaldehyde with thiourea followed by cyclization under acidic conditions. Another approach involves the reaction of 2-bromobenzyl chloride with thiourea in the presence of a base to form the intermediate thioamide, which is then cyclized to yield the desired product. These synthetic methods provide reliable access to high-purity 2-Bromo-4-methylbenzodthiazole, facilitating its use in both academic and industrial settings.
The physical properties of 2-Bromo-4-methylbenzodthiazole, such as its melting point, solubility, and stability, are important considerations for its handling and application in various research contexts. This compound is typically obtained as a solid at room temperature and exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under standard laboratory conditions makes it suitable for long-term storage and use in multiple experiments.
In conclusion, 2-Bromo-4-methylbenzodthiazole (CAS No. 73443-76-2) is a multifaceted compound with significant potential in both fundamental research and applied sciences. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development into novel therapeutic agents. As ongoing research continues to uncover new insights into its properties and applications, 2-Bromo-4-methylbenzodthiazole is poised to play an increasingly important role in advancing our understanding of complex biological systems and improving human health.
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